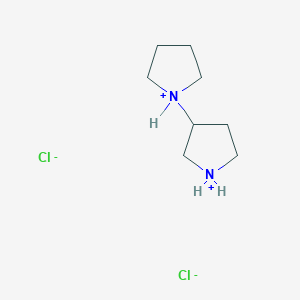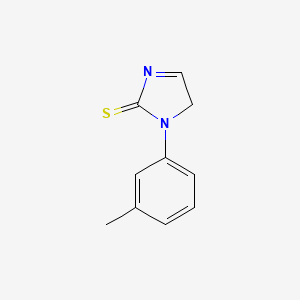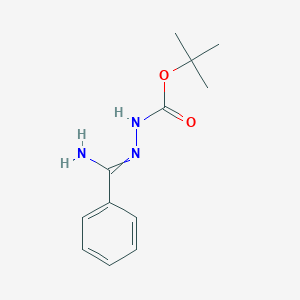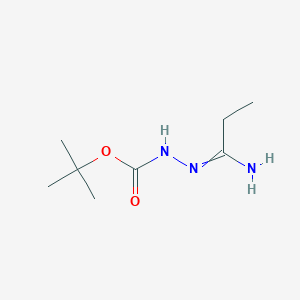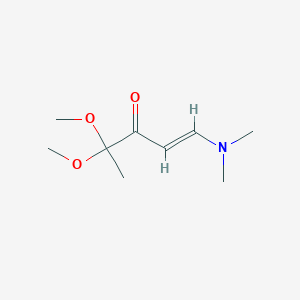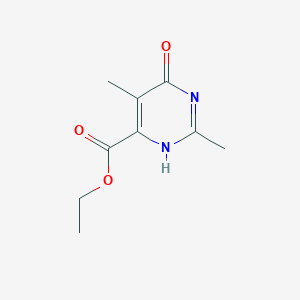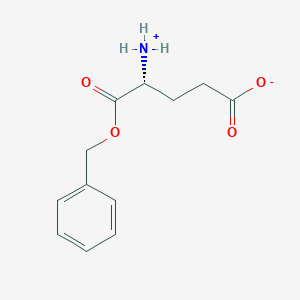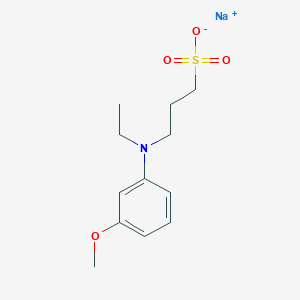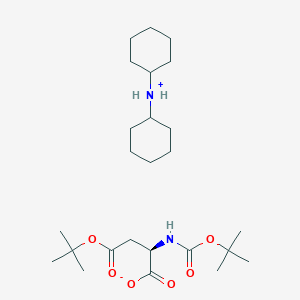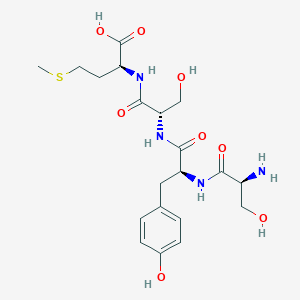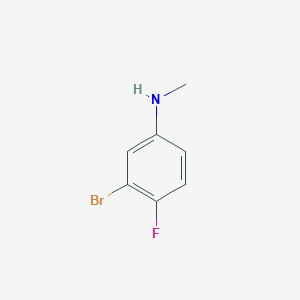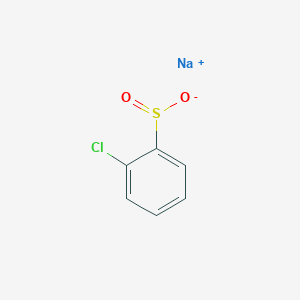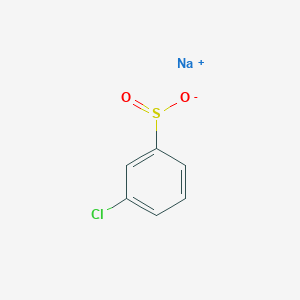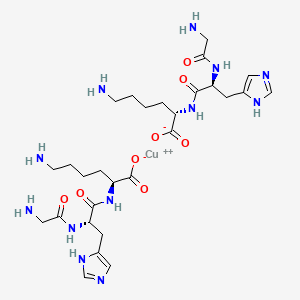
Bisprezatide copper
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Bisprezatide copper is synthesized by combining a tripeptide consisting of glycine, histidine, and lysine with copper ions. The tripeptide readily forms a complex with copper ions, resulting in the formation of this compound .
Industrial Production Methods: The industrial production of this compound involves the synthesis of the tripeptide followed by its complexation with copper ions. The process typically includes the following steps:
- Synthesis of the tripeptide (glycine, histidine, and lysine).
- Purification of the tripeptide.
- Complexation of the tripeptide with copper ions under controlled conditions to form this compound .
化学反应分析
Types of Reactions: Bisprezatide copper undergoes various chemical reactions, including:
Oxidation: The copper ions in this compound can undergo oxidation-reduction reactions.
Substitution: The tripeptide can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Oxidized forms of the copper complex.
Substitution: Substituted tripeptide complexes.
科学研究应用
Bisprezatide copper has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying copper-peptide interactions.
Biology: Investigated for its role in promoting cell proliferation and tissue regeneration.
Medicine: Explored for its potential in wound healing, hair growth, and treatment of chronic obstructive pulmonary disease and metastatic colon cancer.
Industry: Utilized in cosmetic products for improving skin elasticity, reducing wrinkles, and enhancing hair growth
作用机制
Bisprezatide copper exerts its effects through several mechanisms:
Collagen Synthesis: Increases the synthesis and deposition of type I collagen and glycosaminoglycan.
Antioxidant Activity: Supplies copper for superoxide dismutase, which has antioxidant properties.
Anti-inflammatory Activity: Blocks the release of iron during injury, reducing inflammation.
Angiogenesis: Increases angiogenesis at injury sites, promoting tissue repair.
相似化合物的比较
Copper tripeptide-1: Another copper-peptide complex with similar wound-healing properties.
GHK-Copper: A tripeptide-copper complex known for its role in skin and hair care.
Uniqueness: Bisprezatide copper is unique due to its specific tripeptide composition (glycine, histidine, and lysine) and its ability to form a stable complex with copper ions. This unique composition allows it to effectively promote wound healing, hair growth, and tissue regeneration .
属性
CAS 编号 |
130120-56-8 |
|---|---|
分子式 |
C28H44CuN12O8-2 |
分子量 |
740.3 g/mol |
IUPAC 名称 |
copper;6-amino-2-[[2-[(2-aminoacetyl)amino]-3-imidazol-1-id-4-ylpropanoyl]amino]hexanoate;6-amino-2-[[2-(2-azanidylacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydron |
InChI |
InChI=1S/C14H24N6O4.C14H23N6O4.Cu/c2*15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);7-8,10-11,16H,1-6,15H2,(H4,17,18,19,20,21,22,23,24);/q;-1;+2/p-3 |
InChI 键 |
DIKUDQYQSJDKHU-UHFFFAOYSA-K |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
规范 SMILES |
[H+].C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)C[NH-].C1=C(N=C[N-]1)CC(C(=O)NC(CCCCN)C(=O)[O-])NC(=O)CN.[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


